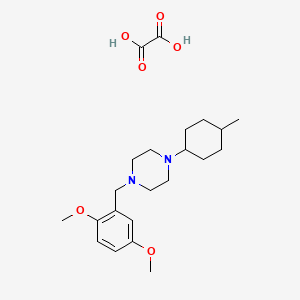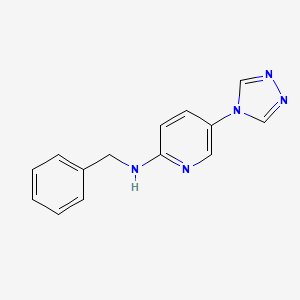
1-(2,5-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate
Overview
Description
1-(2,5-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate, also known as CP 47,497, is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of marijuana, and is believed to interact with the same receptors in the brain and body.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate 47,497 involves its binding to CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endocannabinoids such as anandamide and 2-arachidonoylglycerol. When 1-(2,5-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate 47,497 binds to these receptors, it activates a signaling cascade that can lead to a variety of physiological effects.
Biochemical and Physiological Effects
1-(2,5-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate 47,497 has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and immunomodulation. It has also been shown to affect the cardiovascular system, with some studies suggesting that it may have vasodilatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,5-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate 47,497 in lab experiments is its structural similarity to THC, which allows researchers to study the endocannabinoid system without the legal and ethical issues associated with using marijuana. However, one limitation of using this compound is that its effects may not be identical to those of THC, as it may interact with other receptors or have different pharmacokinetic properties.
Future Directions
There are many potential future directions for research on 1-(2,5-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate 47,497 and other synthetic cannabinoids. One area of interest is the development of new compounds that are more selective for CB1 or CB2 receptors, which could lead to more targeted therapies for conditions such as pain and inflammation. Another area of interest is the study of the effects of these compounds on the developing brain, as there is evidence to suggest that they may have long-term effects on cognitive function. Finally, there is a need for more research on the safety and toxicity of synthetic cannabinoids, as their use has been associated with a number of adverse effects.
Scientific Research Applications
1-(2,5-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate 47,497 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to bind to both CB1 and CB2 receptors, which are found throughout the body and play a key role in regulating pain, inflammation, and immune function.
properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2.C2H2O4/c1-16-4-6-18(7-5-16)22-12-10-21(11-13-22)15-17-14-19(23-2)8-9-20(17)24-3;3-1(4)2(5)6/h8-9,14,16,18H,4-7,10-13,15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNMPLBSAJRPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3939072.png)
![1-(4-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939079.png)


![6-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B3939098.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B3939108.png)
![methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3939117.png)
![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3939123.png)
![4-chloro-6-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3939129.png)
![6-amino-4-[4-(diethylamino)phenyl]-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3939133.png)

![1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B3939139.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine](/img/structure/B3939157.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3939165.png)